molecular formula C21H21BrN2O3 B2988100 (S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate CAS No. 1415566-78-7

(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2988100
CAS No.: 1415566-78-7
M. Wt: 429.314
InChI Key: DJAZXBJEKMBZOK-PMACEKPBSA-N
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Description

(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the pyrrolidine nitrogen, followed by the introduction of the indole moiety through a nucleophilic substitution reaction. The bromine substituent is then introduced via electrophilic bromination. The final step involves the deprotection of the nitrogen and the esterification of the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-benzyl 2-((S)-(5-bromo-1H-indol-3-yl)(hydroxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity for its target .

Properties

IUPAC Name

benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19-20,23,25H,4,7,10,13H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAZXBJEKMBZOK-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(C3=CNC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@H](C3=CNC4=C3C=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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